molecular formula C16H24ClNO3 B1424011 Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1219964-44-9

Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Cat. No. B1424011
M. Wt: 313.82 g/mol
InChI Key: WBQDNUJFFBAXSC-UHFFFAOYSA-N
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Description

The compound “2- [2- (3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” has a molecular weight of 283.8 . It is a solid at room temperature . Another related compound is “2- [2- (2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride” with a molecular weight of 299.8 . It is also a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2- [2- (3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” is 1S/C15H21NO2.ClH/c1-13-5-4-8-16 (11-13)9-10-18-15-7-3-2-6-14 (15)12-17;/h2-3,6-7,12-13H,4-5,8-11H2,1H3;1H . For “2- [2- (2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride”, the InChI code is 1S/C15H21NO3.ClH/c1-12-6-4-5-9-16 (12)10-11-19-14-8-3-2-7-13 (14)15 (17)18;/h2-3,7-8,12H,4-6,9-11H2,1H3, (H,17,18);1H .


Physical And Chemical Properties Analysis

The compound “2- [2- (3-methyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride” is a solid at room temperature . The related compound “2- [2- (2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride” is also a solid at room temperature .

Scientific Research Applications

Photophysical Properties

  • Methyl salicylate derivatives, including those similar in structure to the compound , have been synthesized and examined for their unique photophysical properties. Studies have investigated the absorption and emission spectra of these derivatives, highlighting the impact of different substituents on their photophysical behavior (Yoon et al., 2019).

Antiparasitic Activity

  • Benzoic acid derivatives from Piper species, which are structurally related to the compound, have shown significant antiparasitic activity against various strains of Leishmania spp. and Trypanosoma cruzi. This suggests potential applications of similar compounds in the development of antiparasitic agents (Flores et al., 2008).

Synthetic Chemistry

  • The compound is involved in synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of various chemical entities. This includes its role in the synthesis of complex molecules and the examination of their structural and chemical properties (Ukrainets et al., 2014).

Impurity Characterization

  • In pharmaceutical manufacturing, similar compounds have been identified and characterized as impurities in the synthesis of drugs like Raloxifene hydrochloride. This highlights the importance of such compounds in quality control and assurance in drug production (Reddy et al., 2012).

Extraction Solvent Applications

  • Methyl benzoate, closely related to the compound , has been used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction, demonstrating the compound's potential in analytical chemistry applications (Kagaya & Yoshimori, 2012).

Safety And Hazards

For “2- [2- (2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride”, the safety information includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 2-(2-piperidin-2-ylethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-8-3-2-6-13(15)12-20-11-9-14-7-4-5-10-17-14;/h2-3,6,8,14,17H,4-5,7,9-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQDNUJFFBAXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

CAS RN

1219964-44-9
Record name Benzoic acid, 2-[[2-(2-piperidinyl)ethoxy]methyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219964-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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